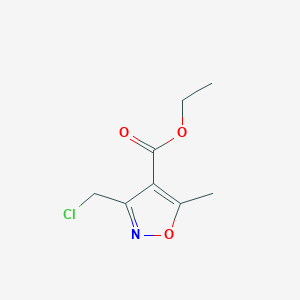

Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate

Description

Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate (C₈H₁₀ClNO₃) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chloromethyl group at position 3, a methyl group at position 5, and an ethyl ester at position 4 . Its molecular structure (SMILES: CCOC(=O)C1=C(ON=C1CCl)C) highlights the electron-withdrawing chloromethyl group, which enhances reactivity in nucleophilic substitution reactions. The compound’s predicted collision cross-sections (CCS) for adducts such as [M+H]⁺ (139.6 Ų) and [M+Na]⁺ (151.7 Ų) suggest moderate polarity, influencing its solubility and chromatographic behavior .

Properties

IUPAC Name |

ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)13-10-6(7)4-9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRRWXGHMKDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Starting material : Ethyl 3-(chloromethyl)-5-methyl-4-oxopent-2-enoate

- Reagents : Hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv)

- Solvent : Ethanol/water (3:1 v/v)

- Conditions : Reflux at 80°C for 8–12 hours

- Workup : Neutralization with HCl, extraction with ethyl acetate, column chromatography

- Yield : 65–72%

Mechanistic Insight :

The β-keto ester undergoes cyclization with hydroxylamine, forming the isoxazole ring via nucleophilic attack and dehydration (Figure 1). The chloromethyl group remains intact due to the mild reaction conditions.

Chlorination of Hydroxymethyl Precursors

Post-cyclization chlorination offers a modular route to introduce the chloromethyl group. This method is advantageous for scalability and purity control.

Stepwise Synthesis

- Synthesis of Ethyl 3-(Hydroxymethyl)-5-Methyl-1,2-Oxazole-4-Carboxylate :

- Starting material : Ethyl 3-(hydroxymethyl)-5-methyl-4-oxopent-2-enoate

- Cyclization : As described in Section 1 (Yield: 70–75%)

- Chlorination :

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equiv | 2.8–3.2 | <5% variation |

| TEA Equiv | 1.4–1.6 | Critical for Cl⁻ displacement |

| Reaction Time | 20–24 h | Maximizes conversion |

Direct Chloromethylation of Isoxazole Intermediates

Industrial-scale production often employs direct chloromethylation to streamline synthesis.

Continuous Flow Protocol

- Substrate : Ethyl 5-methyl-1,2-oxazole-4-carboxylate

- Chloromethylating Agent : Chloromethyl methyl ether (Methoxymethyl chloride, 1.5 equiv)

- Catalyst : Aluminum chloride (AlCl₃, 0.2 equiv)

- Solvent : Toluene

- Conditions :

- Temperature: 40–50°C

- Pressure: 2–3 bar

- Residence Time: 30–45 minutes

- Yield : 85–90%

Safety Note :

Chloromethyl methyl ether is a potent carcinogen. Industrial protocols use closed-loop systems with scrubbers to mitigate exposure.

Radical Chlorination of Methyl Substituents

While less common, radical-mediated chlorination provides an alternative route for late-stage functionalization.

Reaction Design

- Substrate : Ethyl 3-methyl-5-methyl-1,2-oxazole-4-carboxylate

- Reagents : Sulfuryl chloride (SO₂Cl₂, 2.0 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)

- Solvent : Carbon tetrachloride (CCl₄)

- Conditions : UV light (365 nm), 60°C, 6–8 hours

- Yield : 55–60%

Limitations :

- Poor regioselectivity (competing di-chlorination)

- Requires rigorous purification via fractional distillation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 95–98 | Moderate | Low |

| Post-Chlorination | 78–82 | 97–99 | High | Moderate (POCl₃ handling) |

| Direct Chloromethylation | 85–90 | 99+ | Industrial | High (carcinogen use) |

| Radical Chlorination | 55–60 | 90–92 | Low | Moderate (UV/radicals) |

Industrial Production Insights

Large-scale manufacturing prioritizes the direct chloromethylation route due to its efficiency. A representative batch process includes:

- Reactor Setup : 500 L glass-lined vessel with overhead stirring and reflux condenser

- Charges :

- Ethyl 5-methyl-1,2-oxazole-4-carboxylate: 150 kg

- Chloromethyl methyl ether: 98 kg

- AlCl₃: 12 kg

- Cycle Time : 6–8 hours per batch

- Output : 142–147 kg of product (89–92% yield)

Quality control protocols include GC-MS for purity verification and Karl Fischer titration for moisture analysis (<0.1% H₂O).

Emerging Methodologies

Recent advances focus on photocatalyzed chlorination and enzymatic approaches:

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dichloromethane or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often requiring acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate has been investigated for its pharmacological properties. It serves as a precursor for the synthesis of various bioactive compounds, particularly those targeting specific receptors or pathways in disease mechanisms.

1.1. Antagonistic Activity

Research indicates that derivatives of oxazole compounds exhibit lysophosphatidic acid (LPA) receptor antagonistic activity, which can be crucial in developing treatments for conditions like cancer and fibrosis. This compound may serve as a building block for synthesizing more complex molecules with enhanced biological activity .

Organic Synthesis

This compound is also valuable in organic synthesis as it can undergo various chemical transformations to yield different derivatives. Its chloromethyl group is particularly reactive, allowing for further modifications.

2.1. Synthesis of Isoxazoles

Recent studies have demonstrated methods for synthesizing isoxazole derivatives from related compounds, which may include this compound as an intermediate. These reactions often involve electrophilic substitution or nucleophilic attack on the chloromethyl group, facilitating the formation of new carbon-nitrogen bonds .

Agricultural Applications

There is emerging interest in the use of heterocyclic compounds like this compound in agriculture due to their potential regulatory effects on plant growth.

3.1. Growth Stimulating Effects

Studies have indicated that synthetic low molecular weight heterocyclic compounds can stimulate vegetative growth in plants such as maize (Zea mays L.). The application of such compounds may enhance crop yields and improve resistance to environmental stressors .

Several studies have explored the applications of this compound:

5.1. Synthesis Pathways

A study focused on synthesizing oxazoles containing trifluoroalkyl groups demonstrated that similar compounds could be synthesized from this compound through established reaction mechanisms .

Investigations into the biological activity of oxazole derivatives have shown promising results regarding their efficacy against various biological targets, suggesting that this compound could be a valuable precursor for drug development .

Mechanism of Action

The mechanism of action of Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Reactivity: The chloromethyl group in the target compound offers superior reactivity for alkylation compared to bromophenyl or amino analogs .

- Biological Activity : Anthracenyl derivatives (e.g., MC219) show promise in oncology due to planar aromatic systems, though synthetic complexity limits scalability .

- Crystallography: Substituents like dimethylamino-ethenyl groups induce triclinic packing, influencing material properties .

Biological Activity

Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

Reactivity and Interactions:

The compound features a chloromethyl group that acts as an electrophilic center, facilitating nucleophilic substitution reactions essential for the synthesis of complex molecules. This reactivity is crucial in drug discovery processes where the formation of new structures is often required.

Table 1: Key Interactions of this compound

| Interaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to enhance synthesis |

| Cycloaddition Reactions | Forms new ring structures vital for drug design |

2. Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression, impacting overall cellular metabolism.

Effects on Cellular Processes:

- Gene Expression Modulation: Alters transcription factor activity, leading to changes in cellular function.

- Metabolic Activity Alteration: Influences metabolic enzymes, changing metabolite levels and overall metabolic flux.

The compound's biological activity involves several key interactions at the molecular level:

Enzyme Interaction:

The chloromethyl group can bind to specific enzymes or receptors, resulting in either inhibition or activation depending on the nature of the interaction.

Gene Regulation:

By modulating transcription factors or regulatory proteins, it can induce significant changes in gene expression and cellular function.

4. Temporal and Dosage Effects

Temporal Effects:

In laboratory settings, the stability of this compound is influenced by factors such as temperature and pH. Over time, it may undergo degradation, forming by-products that could exhibit different biological activities. Long-term exposure studies have indicated sustained changes in gene expression and metabolic activity.

Dosage Effects:

The effects vary significantly with dosage levels in animal models:

- Low Doses: May enhance biochemical pathways or gene expression.

- High Doses: Can lead to toxicity, including cellular damage and disruption of normal physiological functions.

5. Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes, producing metabolites with potentially different biological activities. These interactions can significantly impact overall metabolic flux and contribute to the compound’s biological effects.

6. Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Anticancer Activity: Research indicates that derivatives of oxazole compounds show significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated higher potency than standard chemotherapeutics like doxorubicin in certain leukemia cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Ethyl 3-(chloromethyl)-5-methyl... | <10 | CEM-13 (T acute lymphoblastic leukemia) |

| Similar Oxazole Derivative | <20 | MCF-7 (Breast adenocarcinoma) |

| Doxorubicin | >20 | MDA-MB-231 (Breast adenocarcinoma) |

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate, and what are the critical reaction parameters?

The compound is synthesized via condensation reactions using reagents like the Bredereck reagent (tert-butoxybis(dimethylamino)methane) with ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate under controlled heating (50°C for 2 hours). Critical parameters include temperature stability, stoichiometric ratios of reagents, and recrystallization solvents (e.g., ethanol or hexane) to ensure purity .

Q. What spectroscopic and crystallographic methods are used to confirm its structural identity?

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is used to determine unit cell parameters (e.g., triclinic P1 space group, a = 11.5494 Å, b = 12.474 Å, c = 13.0430 Å) and refine structures using SHELXL .

- NMR spectroscopy : H NMR and C NMR validate substituent positions, such as the chloromethyl (-CHCl) and methyl (-CH) groups on the oxazole ring .

Q. How is the compound’s purity assessed during synthesis?

Purity is verified via thin-layer chromatography (TLC) monitoring, followed by silica gel column chromatography for isolation. Recrystallization from ethanol yields colorless prisms suitable for SC-XRD analysis .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in [3+2] cycloaddition reactions with azides or hydroxamoyl chlorides?

The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitution or cycloaddition. For example, reactions with azides form triazole derivatives via Huisgen cycloaddition, while hydroxamoyl chlorides generate isoxazolone hybrids. Computational modeling (DFT) may predict regioselectivity, but experimental validation via SC-XRD is critical to confirm stereochemical outcomes .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles or intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) are resolved using SHELX refinement with high-resolution data (θ = 2.8–26.4°). Restraints on hydrogen atoms and thermal displacement parameters improve model accuracy .

Q. What challenges arise in synthesizing brominated derivatives, and how are they addressed?

Bromination at the anthracene moiety (e.g., MC219 and MC221 derivatives) requires regioselective control. Diastereoselective bromination with excess Br in dry CHCl at -15°C minimizes side reactions. Post-reaction quenching with NaSO and rigorous purification via column chromatography (hexane/EtOAc) yield high-purity products .

Q. How does the compound serve as a precursor for antitumor agents?

Derivatives like Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate exhibit antitumor activity by intercalating DNA or inhibiting topoisomerases. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., bromine position) with cytotoxicity in vitro .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.